
JTV-519 and intracellular calcium regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253 Get Quote

An In-depth Technical Guide to JTV-519 and Intracellular Calcium Regulation

Introduction
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant

antiarrhythmic and cardioprotective properties.[1][2] Its primary mechanism of action revolves

around the stabilization of the cardiac ryanodine receptor (RyR2), a critical ion channel

responsible for the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR), which is

essential for cardiomyocyte contraction.[3] In pathological conditions such as heart failure and

catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become

dysfunctional, leading to a diastolic "Ca²⁺ leak" from the SR. This leak can elevate cytosolic

Ca²⁺ levels, triggering delayed afterdepolarizations and subsequent arrhythmias.[3][4] JTV-519

directly targets this pathology by reducing RyR2-mediated Ca²⁺ leak, thereby restoring normal

intracellular Ca²⁺ homeostasis and improving cardiac function.[5][6] This guide provides a

detailed overview of the molecular mechanisms, experimental validation, and quantitative

effects of JTV-519 on intracellular calcium regulation.

Core Mechanism of Action
The central action of JTV-519 is the stabilization of the RyR2 channel in its closed

conformation, which effectively reduces its open probability during diastole.[3] This stabilization

prevents the inappropriate leakage of Ca²⁺ from the SR into the cytosol.[3] The precise

molecular interactions underlying this effect are a subject of ongoing research, with two

prominent hypotheses:
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Direct RyR2 Interaction: Many studies suggest that JTV-519 can bind directly to the RyR2

channel, inducing a conformational change that favors the closed state.[3][7] This action

appears to be independent of other channel modulators.

Calstabin-2 (FKBP12.6) Modulation: In many disease states, the accessory protein

calstabin-2, which naturally stabilizes RyR2, becomes dissociated from the channel complex,

contributing to Ca²⁺ leak.[3][4] Some evidence indicates that JTV-519 increases the binding

affinity of calstabin-2 for RyR2, particularly for channels that are hyperphosphorylated by

protein kinase A (PKA), thereby restoring normal channel function.[8][9][10] However, other

studies have demonstrated that JTV-519 can suppress spontaneous Ca²⁺ release even

when calstabin-2 is dissociated or absent, suggesting that this interaction, while potentially

beneficial, may not be essential for its primary effect.[7][11][12]

In addition to its primary effect on RyR2, JTV-519 has been described as a multi-channel

blocker, potentially affecting SERCA, Na⁺, K⁺, and L-type Ca²⁺ channels, though these effects

are considered secondary to its RyR2 stabilization.[1][5][13]

Signaling and Pathophysiological Context
In conditions of cardiac stress, such as heart failure, β-adrenergic stimulation leads to PKA-

mediated hyperphosphorylation of RyR2. This phosphorylation can decrease the binding

affinity of calstabin-2, un-stabilizing the channel and promoting diastolic Ca²⁺ leak. This

pathological cascade is a key target for JTV-519.
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Caption: JTV-519 signaling pathway in cardiomyocytes.

Quantitative Data Presentation
The efficacy of JTV-519 has been quantified across various experimental models. The tables

below summarize its effects on key parameters of intracellular Ca²⁺ regulation.

Table 1: Effect of JTV-519 on SR Ca²⁺ Leak
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Model
System

Pathologi
cal
Stimulus

JTV-519
Conc.

Measured
Paramete
r

Effect of
Stimulus

Effect of
JTV-519

Citation

Murine

Cardiomyo

cytes

Ouabain 1 µmol/L
Ca²⁺ Spark

Frequency
Increased

Significantl

y

Decreased

[5][6]

Murine

Cardiomyo

cytes

Ouabain 1 µmol/L
Ca²⁺ Wave

Frequency
Increased

Significantl

y

Decreased

[5]

HL-1

Cardiomyo

cytes

Hypoxia

(1% O₂)
1 µmol/L

SR Ca²⁺

Leakage

Increased

by 39%

Reduced

by 35%

(vs.

Hypoxia)

[14][15]

HL-1

Cardiomyo

cytes

Control

(12% O₂)
1 µmol/L

SR Ca²⁺

Leakage
Baseline

Reduced

by 52%

(vs.

Control)

[14][15]

Rat

Cardiomyo

cytes

Isoproteren

ol
1 µmol/L

Diastolic

Event

Freq.

Increased

Reduced to

61% of

Stimulated

Control

[16]

Table 2: Effect of JTV-519 on Ca²⁺ Transients and SR
Load
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Model
System

Condition
JTV-519
Conc.

Measured
Parameter

Observatio
n

Citation

Murine

Cardiomyocyt

es

Control 1 µmol/L

[Ca²⁺]i

Transient

Amplitude

No significant

effect
[5]

Murine

Cardiomyocyt

es

Control 1 µmol/L

[Ca²⁺]i

Transient

Decay (τ)

No significant

effect

(153±15ms

vs

140±10ms)

[5]

Murine

Cardiomyocyt

es

Ouabain-

induced
1 µmol/L

SR Ca²⁺

Load

Reduced the

ouabain-

induced

increase

[5]

Rat

Cardiomyocyt

es

Isoproterenol 1 µmol/L
SR Ca²⁺

Content

No significant

alteration
[16]

Calstabin-

2+/-

Myocytes

Isoproterenol 1 µmol/L
SR Ca²⁺

Store Content

Prevented

ISO-induced

reduction

[9]

Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effects

of JTV-519.

Protocol 1: Assessment of SR Ca²⁺ Leak in Isolated
Cardiomyocytes
This protocol is a composite of methods used to induce and measure SR Ca²⁺ leak in cellular

models.[5][15]

Cell Isolation and Culture:
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Ventricular myocytes are isolated from adult mice or rats via enzymatic digestion.[5]

Alternatively, cell lines like HL-1 cardiomyocytes are cultured on gas-permeable plates.[15]

Induction of Pathological Ca²⁺ Leak:

Chemical Induction: Cells are perfused with a solution containing Ouabain (e.g., 1 µmol/L)

to induce Na⁺ and subsequent Ca²⁺ overload, leading to SR Ca²⁺ leak.[5][6]

Hypoxia Induction: Cultured cells are placed in a hypoxic incubator (e.g., 1% O₂) for an

extended period (e.g., 7 days) to induce a leaky phenotype.[14][15]

JTV-519 Application:

The experimental group is treated with JTV-519 (typically 0.3-1.0 µmol/L) either as a pre-

treatment or concurrently with the pathological stimulus.[5][15]

Ca²⁺ Imaging and Measurement:

Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

A laser-scanning confocal microscope is used in line-scan mode to acquire high-speed

images of intracellular Ca²⁺ dynamics in resting cells.[17]

Ca²⁺ Sparks/Waves: Spontaneous, localized Ca²⁺ release events (sparks) and

propagating waves are quantified using custom analysis software to determine their

frequency, amplitude, and duration.[5]

SR Ca²⁺ Load: To assess the total Ca²⁺ content of the SR, a solution containing 10

mmol/L caffeine is rapidly applied to the cell, causing a massive release of SR Ca²⁺, and

the peak amplitude of the resulting Ca²⁺ transient is measured.[5]

Protocol 2: Direct Measurement of SR Ca²⁺ Leak Rate
This method provides a direct quantification of the leak by inhibiting SR Ca²⁺ re-uptake.[18]

Cell Preparation: Cardiomyocytes are loaded with a low-affinity intra-SR Ca²⁺ indicator, such

as Fluo-5N AM.
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SERCA Inhibition: The cell is perfused with a solution containing a potent and irreversible

SERCA pump inhibitor (e.g., 10 µM thapsigargin).

Leak Measurement: With the re-uptake mechanism blocked, any decrease in the intra-SR

Fluo-5N fluorescence signal over time is directly proportional to the SR Ca²⁺ leak rate

through RyR2.

Analysis: The rate of fluorescence decay is calculated to quantify the SR Ca²⁺ leak. This can

be performed in the presence and absence of JTV-519 to determine its direct effect on the

leak rate.

Experimental and Logical Workflows
Visualizing the workflow of a typical JTV-519 experiment and the logical framework of its

therapeutic action can clarify its role in research and drug development.

Preparation Experiment Analysis Outcome

Cell/Tissue Model
(e.g., Murine Myocytes)

Induce Pathology
(e.g., Ouabain, Hypoxia)

Treat with JTV-519
(vs. Vehicle Control)

Measure Ca2+ Dynamics
(Confocal Imaging)

Quantify Parameters
(Sparks, Waves, SR Load) Determine Efficacy

Click to download full resolution via product page

Caption: General experimental workflow for evaluating JTV-519.
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Caption: Logical relationship of JTV-519's therapeutic action.

Conclusion
JTV-519 is a potent stabilizer of the cardiac ryanodine receptor, RyR2. By reducing aberrant

diastolic Ca²⁺ leak from the sarcoplasmic reticulum, it directly counteracts a key mechanism of

arrhythmogenesis in prevalent cardiac diseases. Extensive in vitro and animal studies have

provided quantitative evidence of its ability to decrease Ca²⁺ sparks and waves, normalize

intracellular Ca²⁺ handling, and improve cardiac function, particularly under conditions of Ca²⁺

overload.[5][6][19] The detailed mechanisms, including the relative importance of direct RyR2

binding versus calstabin-2 modulation, continue to be an area of active investigation. The data

and protocols presented herein underscore the potential of JTV-519 as a targeted therapeutic

for diseases rooted in dysfunctional intracellular calcium regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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